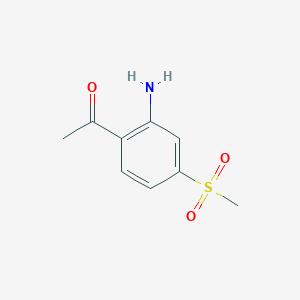
2-Chloro-6-methyl-5-nitro-3,3'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-methyl-5-nitro-3,3’-bipyridine is an organic compound that belongs to the class of bipyridines It is characterized by the presence of two pyridine rings connected by a single bond, with substituents including a chlorine atom, a methyl group, and a nitro group
Méthodes De Préparation
The synthesis of 2-Chloro-6-methyl-5-nitro-3,3’-bipyridine can be achieved through several synthetic routes. One common method involves the nitration of 2-amino-6-methylpyridine to obtain 2-amino-3-nitro-6-methylpyridine. This intermediate is then subjected to diazotization followed by chlorination to yield 2-chloro-3-nitro-6-methylpyridine. Finally, a coupling reaction with another pyridine derivative results in the formation of 2-Chloro-6-methyl-5-nitro-3,3’-bipyridine .
Analyse Des Réactions Chimiques
2-Chloro-6-methyl-5-nitro-3,3’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Chloro-6-methyl-5-nitro-3,3’-bipyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-6-methyl-5-nitro-3,3’-bipyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chlorine and methyl groups can influence the compound’s binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and affect cellular processes .
Comparaison Avec Des Composés Similaires
2-Chloro-6-methyl-5-nitro-3,3’-bipyridine can be compared with other bipyridine derivatives such as:
2-Chloro-3-nitro-6-methylpyridine: A precursor in the synthesis of 2-Chloro-6-methyl-5-nitro-3,3’-bipyridine, sharing similar chemical reactivity but lacking the bipyridine structure.
The uniqueness of 2-Chloro-6-methyl-5-nitro-3,3’-bipyridine lies in its specific combination of substituents, which confer unique chemical and biological properties.
Propriétés
Numéro CAS |
1214352-55-2 |
|---|---|
Formule moléculaire |
C11H8ClN3O2 |
Poids moléculaire |
249.65 g/mol |
Nom IUPAC |
2-chloro-6-methyl-5-nitro-3-pyridin-3-ylpyridine |
InChI |
InChI=1S/C11H8ClN3O2/c1-7-10(15(16)17)5-9(11(12)14-7)8-3-2-4-13-6-8/h2-6H,1H3 |
Clé InChI |
FNMCEWKFJHYLHM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C(=N1)Cl)C2=CN=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


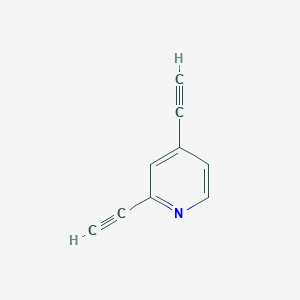
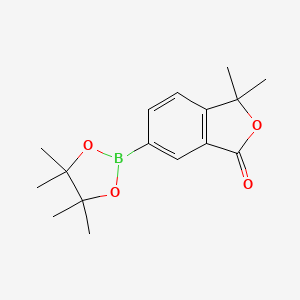
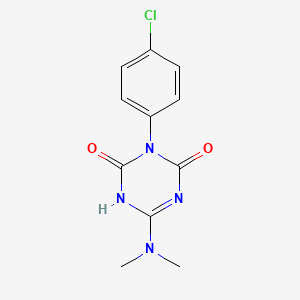
![7-(3-Bromobenzyl)-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13129464.png)
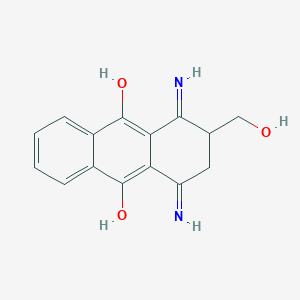
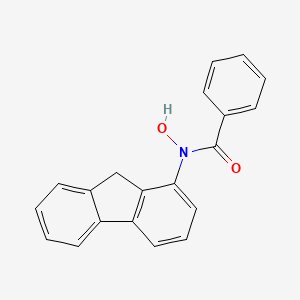

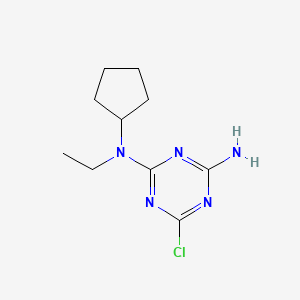
![4-(2-(Benzo[d]oxazol-2-yl)vinyl)-N,N-diphenylaniline](/img/structure/B13129492.png)


![7-chloro-N'-hydroxy-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboximidamide](/img/structure/B13129509.png)
![4-Chloro-7-ethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13129513.png)
